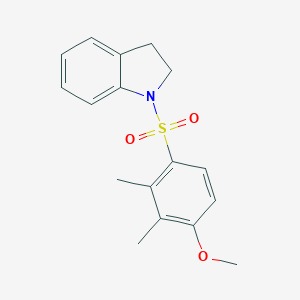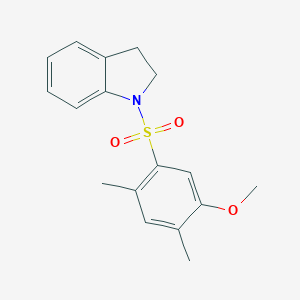
Crotononitrile, 2-anilino-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crotononitrile, 2-anilino-4-phenyl-, also known as CAP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a member of the nitrile family and is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Crotononitrile, 2-anilino-4-phenyl- is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Crotononitrile, 2-anilino-4-phenyl- has been shown to inhibit the activity of various proteases, including cathepsin B and L, which are involved in the degradation of extracellular matrix proteins. Crotononitrile, 2-anilino-4-phenyl- has also been shown to inhibit the activity of various kinases, including JNK and ERK, which are involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
Crotononitrile, 2-anilino-4-phenyl- has been shown to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. Crotononitrile, 2-anilino-4-phenyl- has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, Crotononitrile, 2-anilino-4-phenyl- has been shown to exhibit antiviral activity against various viruses, including HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Crotononitrile, 2-anilino-4-phenyl- has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, it exhibits a variety of biological activities, making it a versatile tool for studying various biological processes. However, Crotononitrile, 2-anilino-4-phenyl- also has some limitations. It is toxic and can pose a risk to researchers if proper safety precautions are not taken. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving Crotononitrile, 2-anilino-4-phenyl-. One area of interest is the development of Crotononitrile, 2-anilino-4-phenyl--based drugs for the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of Crotononitrile, 2-anilino-4-phenyl- and its potential interactions with other molecules. Finally, the synthesis of novel Crotononitrile, 2-anilino-4-phenyl- analogs with improved biological activity and reduced toxicity is an area of active research.
Métodos De Síntesis
The synthesis of Crotononitrile, 2-anilino-4-phenyl- involves the reaction of crotonaldehyde with aniline and benzyl cyanide. This reaction is typically carried out in the presence of a catalyst such as piperidine or pyridine. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Crotononitrile, 2-anilino-4-phenyl- has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antiviral properties. Crotononitrile, 2-anilino-4-phenyl- has also been shown to inhibit the activity of various enzymes, including proteases and kinases, making it a potential target for drug development.
Propiedades
Número CAS |
14627-90-8 |
|---|---|
Nombre del producto |
Crotononitrile, 2-anilino-4-phenyl- |
Fórmula molecular |
C10H20O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(Z)-2-anilino-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C16H14N2/c17-13-16(18-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12,18H,11H2/b16-12- |
Clave InChI |
PQXJWVWZZGZNBE-VBKFSLOCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C/C=C(/C#N)\NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC=C(C#N)NC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC=C(C#N)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



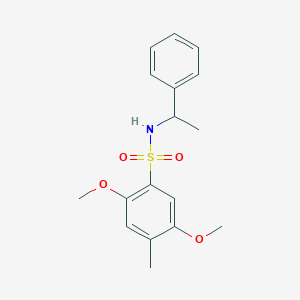


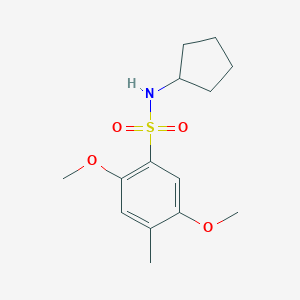
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
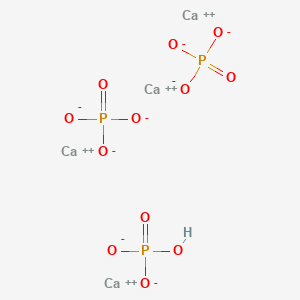
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)
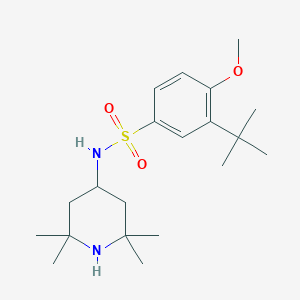

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)
